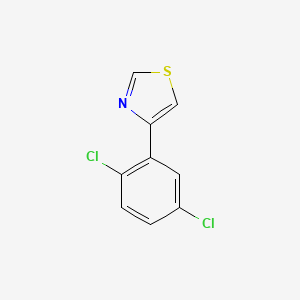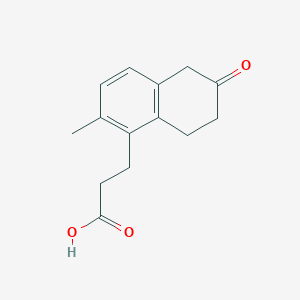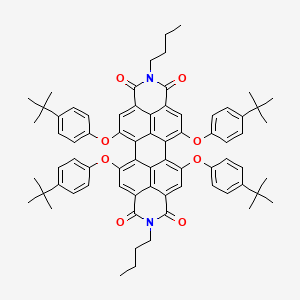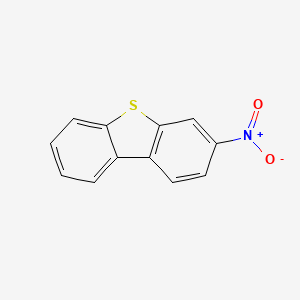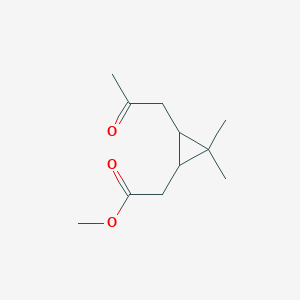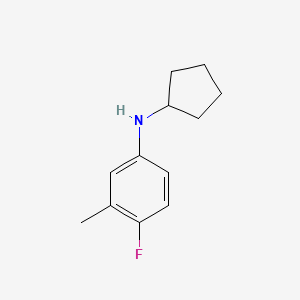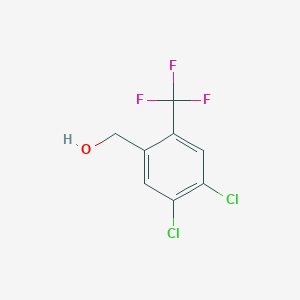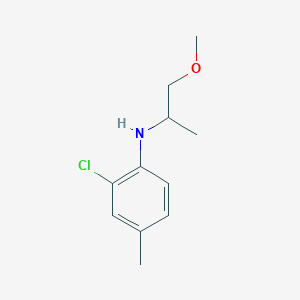![molecular formula C15H17BFNO3 B12092317 Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- CAS No. 1403469-18-0](/img/structure/B12092317.png)
Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound features a fluorinated phenyl group and a boronic ester moiety, making it a versatile intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- typically involves a multi-step process. One common method includes the following steps :
Formation of the Boronic Ester Intermediate: The reaction begins with the formation of the boronic ester intermediate through a borylation reaction. This involves the reaction of a halogenated precursor with bis(pinacolato)diboron in the presence of a palladium catalyst.
Fluorination: The next step involves the introduction of the fluorine atom to the phenyl ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.
Oxazole Ring Formation: The final step involves the cyclization to form the oxazole ring. This can be achieved through a condensation reaction involving an appropriate amide and aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester moiety with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Electrophilic Aromatic Substitution: The fluorinated phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: The oxazole ring can be subjected to oxidation and reduction reactions to modify its electronic properties and reactivity.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Electrophilic Fluorinating Agents: Such as Selectfluor for introducing fluorine atoms.
Acids and Bases: Used in various steps of the synthesis and reactions to control pH and facilitate reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Oxazoles: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the boronic ester moiety, which can interact with various biomolecules.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and microbial infections.
Mechanism of Action
The mechanism of action of Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- involves its ability to participate in various chemical reactions due to the presence of the boronic ester and fluorinated phenyl moieties. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The fluorinated phenyl ring enhances the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A boronic ester intermediate with similar reactivity and applications.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester compound used in similar synthetic applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A boronic ester with an aniline moiety, used in the synthesis of various organic compounds.
Uniqueness
Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is unique due to the combination of the oxazole ring, fluorinated phenyl group, and boronic ester moiety. This combination imparts unique electronic properties and reactivity, making it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .
Properties
CAS No. |
1403469-18-0 |
|---|---|
Molecular Formula |
C15H17BFNO3 |
Molecular Weight |
289.11 g/mol |
IUPAC Name |
5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C15H17BFNO3/c1-14(2)15(3,4)21-16(20-14)11-5-10(6-12(17)7-11)13-8-18-9-19-13/h5-9H,1-4H3 |
InChI Key |
KHNFEFXTDIVATG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C3=CN=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B12092234.png)

